molecular formula C6H7F3O3 B13530570 Ethyl 2,4,4-trifluoro-3-oxobutanoate

Ethyl 2,4,4-trifluoro-3-oxobutanoate

Cat. No.: B13530570
M. Wt: 184.11 g/mol
InChI Key: NKVNLVJLZMIOSH-UHFFFAOYSA-N
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Description

Ethyl 2,4,4-trifluoro-3-oxobutanoate is a fluorinated organic compound with the molecular formula C6H7F3O3. It is a valuable intermediate in organic synthesis, particularly in the preparation of trifluoromethylated compounds. The presence of trifluoromethyl groups imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4,4-trifluoro-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Another method involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with triethoxymethane in acetic anhydride at elevated temperatures. This method provides a high yield of the product and is suitable for large-scale production .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2,4,4-trifluoro-3-oxobutanoate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This property is exploited in the synthesis of complex molecules, where the compound serves as a key intermediate .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

IUPAC Name

ethyl 2,4,4-trifluoro-3-oxobutanoate

InChI

InChI=1S/C6H7F3O3/c1-2-12-6(11)3(7)4(10)5(8)9/h3,5H,2H2,1H3

InChI Key

NKVNLVJLZMIOSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C(F)F)F

Origin of Product

United States

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